5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester 5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 934236-31-4
VCID: VC3943460
InChI: InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3
SMILES: CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC
Molecular Formula: C12H14N2O4S
Molecular Weight: 282.32 g/mol

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester

CAS No.: 934236-31-4

Cat. No.: VC3943460

Molecular Formula: C12H14N2O4S

Molecular Weight: 282.32 g/mol

* For research use only. Not for human or veterinary use.

5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester - 934236-31-4

Specification

CAS No. 934236-31-4
Molecular Formula C12H14N2O4S
Molecular Weight 282.32 g/mol
IUPAC Name methyl 5-(methylsulfamoylmethyl)-1H-indole-3-carboxylate
Standard InChI InChI=1S/C12H14N2O4S/c1-13-19(16,17)7-8-3-4-11-9(5-8)10(6-14-11)12(15)18-2/h3-6,13-14H,7H2,1-2H3
Standard InChI Key JRJRWJDETARUGU-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC
Canonical SMILES CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2C(=O)OC

Introduction

Applications

Research Use:
5-Methylsulfamoylmethyl-1H-indole-3-carboxylic acid methyl ester is primarily utilized as a building block in the synthesis of protein degraders and other biologically active molecules. It is not intended for medical or consumer use but is significant in industrial and laboratory research settings .

Potential Applications in Medicinal Chemistry:
Although specific biological activities for this compound are not widely reported, its structural features—such as the indole core and sulfonamide group—are commonly associated with pharmacologically active compounds. These features suggest potential utility in drug discovery, particularly in fields like oncology or enzyme inhibition.

Synthesis and Handling

Synthesis:
While exact synthetic routes for this compound are not detailed in the provided sources, it likely involves sulfonamide coupling reactions with indole derivatives followed by esterification.

Handling Precautions:

  • Store at room temperature or under refrigeration to maintain stability.

  • Use personal protective equipment (PPE) when handling due to its irritant classification.

  • Avoid exposure to medical or residential environments as it is restricted for professional use only .

Commercial Availability

The compound is available from various suppliers:

SupplierPurityAvailable QuantitiesPrice Range (USD)
Aladdin Scientific≥95%1 gramNot disclosed
Matrix Scientific≥97%250 mg, 500 mg, 1 gram$844.62 for 1 gram
Synthonix Corporation≥97%Custom quantitiesNot disclosed

Shipping restrictions apply, and it is generally sold for research purposes only .

Research Implications

While no direct biological studies on this compound were cited, its classification as a "protein degrader building block" suggests relevance in developing targeted therapies, such as proteolysis-targeting chimeras (PROTACs). The indole scaffold is a well-known pharmacophore in medicinal chemistry, often associated with anticancer, anti-inflammatory, and antimicrobial activities.

Further research could explore:

  • Structure-activity relationships (SAR) of derivatives.

  • Biological assays to evaluate potential enzyme inhibition or receptor binding.

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